n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine
Description
Properties
CAS No. |
917896-05-0 |
|---|---|
Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H18N4O2/c1-11-17-10-15(12-5-4-8-14(9-12)20(21)22)16(18-11)19-13-6-2-3-7-13/h4-5,8-10,13H,2-3,6-7H2,1H3,(H,17,18,19) |
InChI Key |
UGLPYBOZGHGSRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Cyclopentyl and Methyl Group Addition: The cyclopentyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, mild heating.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or methanol, mild heating.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its structural features make it a candidate for kinase inhibition and other enzyme-targeted therapies.
Biological Studies: Researchers use this compound to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking phosphorylation events critical for cell signaling and proliferation.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogs, their substituents, and inferred biological activities:
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound (MW: ~300.37 g/mol) has a higher molecular weight than 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine (MW: 268.68 g/mol) due to the cyclopentyl group. The cyclopentyl substituent increases logP compared to pyridyl or benzyl analogs, suggesting improved membrane permeability .
- Solubility : The nitro group reduces aqueous solubility, but the cyclopentyl moiety may mitigate this by enhancing lipid solubility .
Biological Activity
n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine, with the CAS number 1418199-15-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Molecular Formula
- C : 16
- H : 18
- N : 4
- O : 2
Molecular Weight
Approximately 298.34 g/mol.
Structure
The compound features a pyrimidine ring substituted with a cyclopentyl group, a methyl group, and a nitrophenyl moiety, which contributes to its unique pharmacological profile.
This compound has been identified as an inhibitor of AXL receptor tyrosine kinase. The AXL receptor is implicated in various cancer pathways, including cell proliferation, survival, and metastasis. By inhibiting this receptor, the compound may hinder tumor growth and progression.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. Notably:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- U-937 (monocytic leukemia)
In vitro studies have shown that this compound induces apoptosis in these cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
Comparative Activity
A comparative analysis with structurally similar compounds reveals that this compound has superior activity due to the presence of the nitrophenyl group:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-cyclopentyl-2-methylpyrimidin-4-amines | Lacks nitro group | Anticancer properties |
| 6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amines | Contains chlorine instead of nitro | Potential anti-inflammatory effects |
| N-benzylpyrimidine derivatives | Aromatic substitution | Antiviral activities |
In Vitro Studies
In a study examining the cytotoxic effects of this compound on various cancer cell lines:
- Cytotoxicity Assays : The compound demonstrated IC50 values in the low micromolar range against MCF-7 and HCT-116 cells.
- Apoptosis Induction : Flow cytometry analysis confirmed that the compound triggers apoptosis through caspase activation.
Molecular Docking Studies
Molecular docking simulations suggest that this compound binds effectively to the active site of AXL kinase, supporting its role as a selective inhibitor. The binding affinity was comparable to known AXL inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
